molecular formula C17H12N2 B14187837 1h-Indolo[3,2-e][1]benzazocine

1h-Indolo[3,2-e][1]benzazocine

Katalognummer: B14187837
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: OYEXKRWKLGUINI-YQAVAPKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indolo3,2-ebenzazocine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 1H-Indolo3,2-ebenzazocine, which includes an indole moiety fused with a benzazocine ring, contributes to its distinct chemical properties and biological activities.

Vorbereitungsmethoden

The synthesis of 1H-Indolo3,2-ebenzazocine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the formation of an indole derivative, followed by a series of cyclization and functionalization steps to construct the benzazocine ring. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for 1H-Indolo3,2-ebenzazocine are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

1H-Indolo3,2-ebenzazocine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole or benzazocine rings. .

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Indolo3,2-e

Wirkmechanismus

The primary mechanism by which 1H-Indolo3,2-ebenzazocine exerts its biological effects is through the destabilization of microtubules. This compound binds to the colchicine site on tubulin, inhibiting tubulin polymerization and leading to the disassembly of microtubules. This disruption of the microtubule network interferes with cell division, ultimately inducing apoptosis in cancer cells . Molecular modeling studies have confirmed the binding affinity of 1H-Indolo3,2-ebenzazocine to the colchicine site, supporting its potential as a microtubule-targeting agent .

Vergleich Mit ähnlichen Verbindungen

1H-Indolo3,2-ebenzazocine can be compared to other indole derivatives and benzazocine compounds:

    Indolo[2,3-e]benzazocines: These compounds share a similar core structure but differ in the position of the indole moiety. .

    Indolo[2,3-f]benzazonines: These compounds have a nine-membered ring instead of the eight-membered benzazocine ring. .

The uniqueness of 1H-Indolo3,2-ebenzazocine lies in its specific structural configuration, which contributes to its distinct binding properties and biological activities.

Conclusion

1H-Indolo3,2-ebenzazocine is a compound of significant interest due to its unique structure and diverse biological activities Its potential applications in chemistry, biology, medicine, and industry make it a valuable subject of ongoing research

Eigenschaften

Molekularformel

C17H12N2

Molekulargewicht

244.29 g/mol

IUPAC-Name

(1E,10Z)-8,19-diazatetracyclo[10.7.0.02,7.013,18]nonadeca-1,4,6,8,10,12,14,16,18-nonaene

InChI

InChI=1S/C17H12N2/c1-4-10-16-12(6-1)13-8-5-11-18-15-9-3-2-7-14(15)17(13)19-16/h1-6,8-11H,7H2/b8-5-,17-14+,18-11?

InChI-Schlüssel

OYEXKRWKLGUINI-YQAVAPKVSA-N

Isomerische SMILES

C\1C=CC=C2/C1=C/3\C(=C4C=CC=CC4=N3)/C=C\C=N2

Kanonische SMILES

C1C=CC=C2C1=C3C(=C4C=CC=CC4=N3)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.